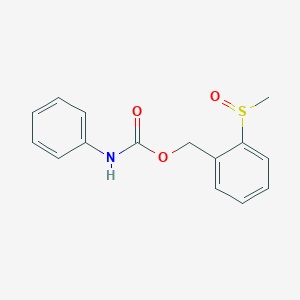

2-(methylsulfinyl)benzyl N-phenylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

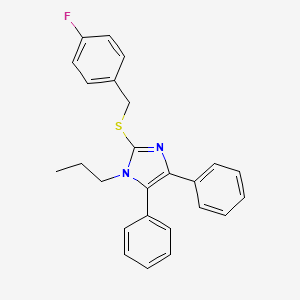

“2-(methylsulfinyl)benzyl N-phenylcarbamate” is a chemical compound with the molecular formula C15H15NO3S . It is a qualified product offered by various chemical suppliers.

Synthesis Analysis

The synthesis of carbamates like “2-(methylsulfinyl)benzyl N-phenylcarbamate” can be achieved through carbamoylation . This process involves the reaction of carbonylimidazolide in water with a nucleophile .Molecular Structure Analysis

The molecular structure of “2-(methylsulfinyl)benzyl N-phenylcarbamate” is defined by its molecular formula C15H15NO3S . Unfortunately, the detailed structural analysis is not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(methylsulfinyl)benzyl N-phenylcarbamate” include its molecular weight of 289.35 . More detailed properties such as melting point, boiling point, and density are not available in the search results.Applications De Recherche Scientifique

Anti-Helicobacter pylori Agents

Research has identified compounds structurally related to 2-(methylsulfinyl)benzyl N-phenylcarbamate that exhibit potent and selective activities against Helicobacter pylori, a gastric pathogen. These compounds, specifically a prototype carbamate, showed low minimal inhibition concentration (MIC) values against various clinically relevant H. pylori strains, including those resistant to metronidazole or clarithromycin. This suggests their potential as novel anti-H. pylori agents (Carcanague et al., 2002).

Synthetic Applications

α-Hydroxy and α-Chloro Benzyl Carbanion Equivalents

Compounds related to 2-(methylsulfinyl)benzyl N-phenylcarbamate have been used as synthetic equivalents of α-hydroxy and α-chloro benzyl carbanions, enabling highly stereoselective reactions. This showcases their utility in synthetic organic chemistry for creating complex molecules (Volonterio et al., 2002).

Palladium-Catalyzed Ortho-Arylation

The use of O-phenylcarbamates in palladium catalysis for the C-H bond functionalization of arenes represents a significant methodological advance. This process allows for the selective synthesis of biaryl compounds, demonstrating the versatility of phenylcarbamate derivatives in facilitating complex chemical transformations (Zhao et al., 2010).

Agricultural Applications

Compounds like methyl-2-benzimidazole carbamate (MBC) have been utilized in agriculture for the prevention and control of fungal diseases. Research into solid lipid nanoparticles and polymeric nanocapsules carrying these compounds highlights the potential for enhancing the delivery and effectiveness of fungicides, indicating a broader application of carbamate derivatives in agricultural science (Campos et al., 2015).

Propriétés

IUPAC Name |

(2-methylsulfinylphenyl)methyl N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-20(18)14-10-6-5-7-12(14)11-19-15(17)16-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULUODXVDZSKAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=CC=C1COC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylsulfinyl)benzyl N-phenylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2699394.png)

![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2699397.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2699398.png)

![2-(6-Tert-butylsulfonyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2699401.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide](/img/structure/B2699402.png)

![Ethyl 2-[3-chloro-4-(2-chloro-6-methylpyridine-3-sulfonamido)phenyl]acetate](/img/structure/B2699403.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2699405.png)

![1-(2H-1,3-benzodioxol-5-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2699412.png)

![8-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2699415.png)